1,7-Difluoro-5-methoxyisoquinoline
Description
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Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
1,7-difluoro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H7F2NO/c1-14-9-5-6(11)4-8-7(9)2-3-13-10(8)12/h2-5H,1H3 |
InChI Key |
ALDUROOJGOFJRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN=C2F)F |
Origin of Product |
United States |
Q & A
Basic: What are the key synthetic routes for 1,7-Difluoro-5-methoxyisoquinoline, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves halogenation and methoxylation of isoquinoline precursors. For example:
- Step 1 : Start with 5-methoxyisoquinoline. Fluorination at positions 1 and 7 can be achieved via electrophilic substitution using fluorine donors like Selectfluor® under anhydrous conditions .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) mobile phase.
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve ≥98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nature of fluorine atoms at positions 1 and 7 decreases electron density on the aromatic ring, affecting nucleophilic aromatic substitution (NAS) and Suzuki-Miyaura coupling:
- Experimental Design : Compare coupling yields using Pd(PPh₃)₄ catalyst with boronic acids under varying temperatures (60–100°C). Track regioselectivity via NMR (¹H, ¹⁹F) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to map electron density distribution .
- Data Interpretation : Lower yields at position 7 may arise from steric hindrance from the methoxy group, as shown in X-ray crystallography data .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Use a multi-technique approach:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.9 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹⁹F NMR confirms fluorine positions (δ -110 to -120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₇F₂NO) with <2 ppm error.
- IR Spectroscopy : Detect C-F stretches (1000–1100 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets. Parameterize fluorine atoms with partial charges from electrostatic potential (ESP) calculations .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between fluorine and kinase residues (e.g., Asp86 in PDB 2JDO). Validate with in vitro IC₅₀ assays .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can contradictory solubility data in polar solvents be resolved?
Methodological Answer:
- Controlled Experiments : Measure solubility in DMSO, methanol, and water at 25°C and 40°C using UV-Vis spectroscopy (λmax = 270 nm).
- Data Analysis : Apply Hansen solubility parameters to identify discrepancies caused by trace impurities or polymorphic forms. Cross-validate with DSC for crystallinity checks .
Advanced: What strategies enhance the compound’s stability under acidic conditions for drug delivery applications?
Methodological Answer:
- Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups at reactive sites. Monitor degradation via LC-MS over 72 hours at pH 2.0 .
- Formulation Studies : Encapsulate in PLGA nanoparticles (size ~150 nm via DLS) to shield from gastric pH. Assess release kinetics using dialysis membranes .
Key Research Gaps
- Mechanistic Insights : Role of fluorine in meta-directing substitutions under catalytic conditions.
- Biological Relevance : In vivo pharmacokinetics and metabolite profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
